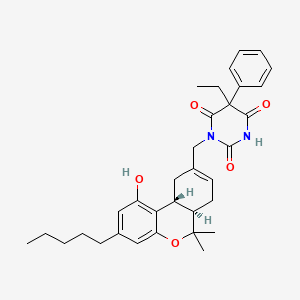
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-((6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9-yl)methyl)-, (6aR-(6a-alpha,10a-beta))-(partial)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-((6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9-yl)methyl)-, (6aR-(6a-alpha,10a-beta))-(partial) is a complex organic compound It features a pyrimidinetrione core with various substituents, including ethyl, phenyl, and a dibenzo-pyran derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The pyrimidinetrione core can be synthesized through the condensation of urea with malonic acid derivatives. The introduction of the ethyl and phenyl groups can be achieved through alkylation and arylation reactions, respectively. The dibenzo-pyran derivative is introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups in the pyrimidinetrione core can be reduced to alcohols.
Substitution: Halogenation and nitration reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) and nitration using nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barbiturates: Similar in structure due to the pyrimidinetrione core.
Cannabinoids: Similar due to the dibenzo-pyran derivative.
Uniqueness
This compound is unique due to the combination of the pyrimidinetrione core with the dibenzo-pyran derivative, which may confer unique biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
189745-94-6 |
|---|---|
Molekularformel |
C33H40N2O5 |
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
1-[[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl]-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C33H40N2O5/c1-5-7-9-12-21-18-26(36)28-24-17-22(15-16-25(24)32(3,4)40-27(28)19-21)20-35-30(38)33(6-2,29(37)34-31(35)39)23-13-10-8-11-14-23/h8,10-11,13-15,18-19,24-25,36H,5-7,9,12,16-17,20H2,1-4H3,(H,34,37,39)/t24-,25-,33?/m1/s1 |
InChI-Schlüssel |
RMDFRCRQIOFMDZ-AAKKKFBHSA-N |
Isomerische SMILES |
CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CN4C(=O)C(C(=O)NC4=O)(CC)C5=CC=CC=C5)O |
Kanonische SMILES |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CN4C(=O)C(C(=O)NC4=O)(CC)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



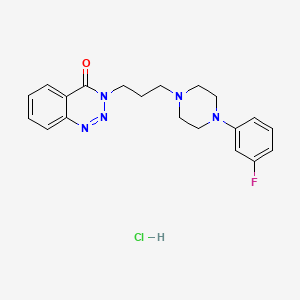
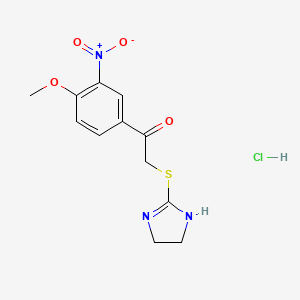

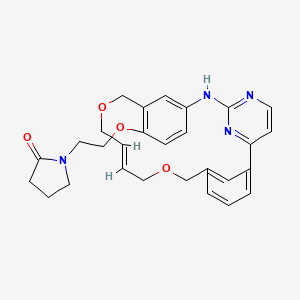
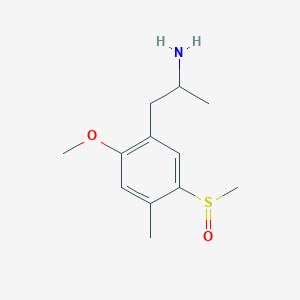
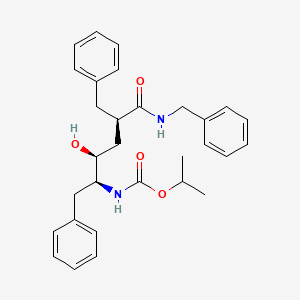
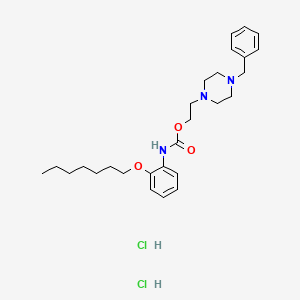


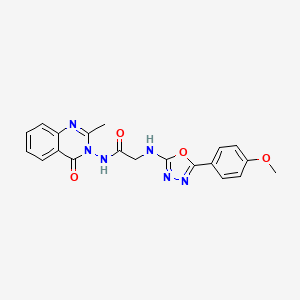
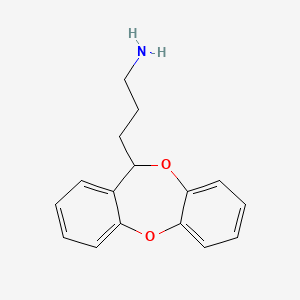
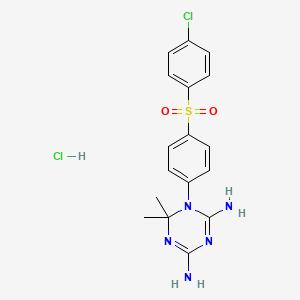
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)
